An In-depth Technical Guide to the Physicochemical Properties of N-Aryl-N-methylbenzenesulfonamides, with a focus on N,4-dimethyl-N-phenylbenzenesulfonamide
An In-depth Technical Guide to the Physicochemical Properties of N-Aryl-N-methylbenzenesulfonamides, with a focus on N,4-dimethyl-N-phenylbenzenesulfonamide
Introduction
N-aryl-N-methylbenzenesulfonamides are a class of organic compounds characterized by a sulfonamide group linking a substituted benzene ring to a phenyl group, with a methyl group on the nitrogen atom. These structures are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and versatile synthetic utility. This technical guide focuses on the chemical properties of N,4-dimethyl-N-phenylbenzenesulfonamide, providing a comprehensive summary of its known physicochemical data, experimental protocols for its synthesis and characterization, and an overview of the potential biological significance of the broader benzenesulfonamide class.
Chemical and Physical Properties of N,4-dimethyl-N-phenylbenzenesulfonamide
The following table summarizes the key quantitative data for N,4-dimethyl-N-phenylbenzenesulfonamide.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₅NO₂S | PubChem[1] |
| Molecular Weight | 261.34 g/mol | PubChem[1] |
| CAS Number | 599-62-2 | Hoffman Fine Chemicals[2] |
| Appearance | Pale brown to off-white to white solid | Hoffman Fine Chemicals[2] |
| Melting Point | 89 to 93 °C | Hoffman Fine Chemicals[2] |
| Boiling Point (Predicted) | 391.7 ± 35.0 °C at 760 Torr | Hoffman Fine Chemicals[2] |
| Density (Predicted) | 1.224 ± 0.06 g/cm³ at 20 °C | Hoffman Fine Chemicals[2] |
| Refractive Index (Predicted) | 1.604 | Hoffman Fine Chemicals[2] |
Experimental Protocols
General Synthesis of N-Aryl-N-methylbenzenesulfonamides
A common method for the synthesis of N-substituted benzenesulfonamides involves the reaction of a substituted benzenesulfonyl chloride with an appropriate aniline derivative. The following is a general protocol that can be adapted for the synthesis of N,4-dimethyl-N-phenylbenzenesulfonamide.
Materials:
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p-Toluenesulfonyl chloride
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N-Methylaniline
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Pyridine or other suitable base
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Dichloromethane (or other suitable solvent)
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Hydrochloric acid (aqueous solution)
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Sodium bicarbonate (aqueous solution)
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Anhydrous magnesium sulfate
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Ethanol (for recrystallization)
Procedure:
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Dissolve N-methylaniline in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
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Cool the solution in an ice bath.
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Add pyridine to the solution.
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Dissolve p-toluenesulfonyl chloride in dichloromethane and add it dropwise to the stirred solution of N-methylaniline and pyridine over a period of 30 minutes.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with dilute hydrochloric acid, water, and saturated sodium bicarbonate solution.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
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Purify the crude product by recrystallization from ethanol to yield N,4-dimethyl-N-phenylbenzenesulfonamide.
Characterization Techniques
Standard analytical techniques are used to confirm the identity and purity of the synthesized compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to elucidate the molecular structure. For N,4-dimethyl-N-phenylbenzenesulfonamide, characteristic signals would be expected for the aromatic protons of both benzene rings, as well as singlets for the two methyl groups.[1]
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Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Key vibrational bands for this molecule would include those corresponding to the S=O stretching of the sulfonamide group (typically in the regions of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹), C-N stretching, and C-H stretching of the aromatic and methyl groups.[1]
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Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[1]
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Melting Point Analysis: The melting point is a crucial indicator of purity. A sharp melting point range close to the literature value suggests a pure compound.
Potential Biological Activity and Signaling Pathways
While specific biological data for N,2-dimethyl-N-phenylbenzenesulfonamide is scarce, the broader class of benzenesulfonamides is well-known for a wide range of pharmacological activities.
Carbonic Anhydrase Inhibition
Many sulfonamide derivatives are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] CA inhibitors are used therapeutically as diuretics, anti-glaucoma agents, and for the treatment of certain neurological disorders. The primary sulfonamide moiety (-SO₂NH₂) is crucial for binding to the zinc ion in the active site of the enzyme. While N-substitution can modulate the inhibitory potency and isoform selectivity, it is a key area of investigation in drug design.
Antimicrobial Activity
The sulfonamide functional group is a well-established pharmacophore in antimicrobial agents. Sulfonamide drugs act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is involved in the bacterial synthesis of folic acid. Folic acid is essential for the synthesis of nucleic acids and certain amino acids. As humans obtain folic acid from their diet, they are not affected by DHPS inhibitors, leading to the selective toxicity of these drugs against bacteria.
Conclusion
N,2-dimethyl-N-phenylbenzenesulfonamide represents a specific isomer within the broader class of N-substituted benzenesulfonamides. While direct experimental data for this compound is limited, this guide provides a comprehensive overview of the chemical properties and synthetic methodologies using the closely related and well-characterized N,4-dimethyl-N-phenylbenzenesulfonamide as a surrogate. The established biological activities of the benzenesulfonamide scaffold, particularly as carbonic anhydrase inhibitors and antimicrobial agents, highlight the potential of this class of compounds for further investigation in drug discovery and development. Researchers are encouraged to use the provided protocols as a foundation for the synthesis and characterization of novel N-aryl-N-methylbenzenesulfonamide derivatives.
